4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride
Description
4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a 3-isopropylphenoxy methyl substituent. Piperidine-based compounds are widely studied for their conformational flexibility and ability to engage in diverse molecular interactions, including hydrogen bonding and dipole interactions, which influence their solubility, reactivity, and biological activity .
Properties
IUPAC Name |
4-[(3-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)14-4-3-5-15(10-14)17-11-13-6-8-16-9-7-13;/h3-5,10,12-13,16H,6-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEAZRKFXROXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-isopropylphenol with piperidine in the presence of a suitable base and solvent . The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Commonly used solvents include ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as crystallization or chromatography to ensure high purity
Quality Control: Rigorous testing to meet industry standards
Chemical Reactions Analysis
Types of Reactions
4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis
Biology: In studies related to enzyme inhibition and receptor binding
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural and Functional Insights
- Branched Alkyl Groups (e.g., 3-methylbutoxy): Introduce steric hindrance, reducing reactivity but improving lipid solubility . Sulfonyl Groups (e.g., cyclopropylmethyl sulfonyl): Elevate polarity and may alter metabolic pathways .
Hydrochloride Salt : Common to all compounds, enhancing water solubility and stability in acidic environments .
Data Limitations
Biological Activity
4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride is a compound that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-isopropylphenoxy methyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate neurotransmitter systems, potentially influencing pathways related to pain perception, mood regulation, and other physiological processes.
Interaction with Receptors
- Dopamine Receptors : Preliminary studies suggest that this compound may exhibit affinity for dopamine receptors, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : Its interaction with serotonin receptors could indicate potential antidepressant effects.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anticancer Potential : Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, similar to other piperidine derivatives .
- Neuroprotective Effects : The compound has demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neuronal cells from apoptosis |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity | Reference |
|---|---|---|
| Piperidine Ring | Essential for biological activity | |
| Isopropyl Group | Enhances lipophilicity | |
| Phenoxy Methyl Substitution | Modulates receptor interaction |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibacterial agent.
- Cancer Cell Apoptosis : A recent experiment demonstrated that treatment with the compound led to increased levels of cleaved caspase-3 and caspase-9 in A2780 ovarian cancer cells, suggesting that it triggers intrinsic apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride?
- Methodology :
- Base-Catalyzed Nucleophilic Substitution : React 3-isopropylphenol with piperidine derivatives (e.g., chloromethylpiperidine) in the presence of a base (e.g., NaOH or K₂CO₃) and polar aprotic solvents like DMF or THF to facilitate the ether linkage formation .
- Hydrochloride Salt Formation : Treat the freebase with hydrochloric acid in anhydrous ethanol or methanol, followed by recrystallization for purity .
- Key Considerations : Solvent choice impacts reaction efficiency; THF minimizes side reactions compared to DMF. Monitor reaction progress via TLC or HPLC .
Q. How can researchers purify this compound?
- Purification Techniques :
- Recrystallization : Use ethanol-water mixtures to isolate high-purity crystals .
- Column Chromatography : Employ silica gel with eluents like dichloromethane:methanol (9:1) for intermediates .
- Validation : Confirm purity via HPLC (≥98%) and ¹H/¹³C NMR to detect residual solvents or unreacted starting materials .
Q. What analytical methods are recommended for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : Assign peaks to the isopropylphenoxy group (δ 1.2–1.4 ppm for CH₃) and piperidine protons (δ 2.5–3.5 ppm) .
- LC/MS : Verify molecular weight (e.g., [M+H]+ expected at ~296.8 amu) .
- Purity Assessment : Use HPLC with UV detection (206–254 nm) and compare retention times against standards .
Advanced Research Questions
Q. How does stereochemistry influence the synthesis and bioactivity of this compound?
- Stereochemical Control :
- Chiral Resolutions : Use enantioselective catalysts or chiral stationary phases in HPLC to isolate active enantiomers, as seen in related piperidine derivatives .
- Biological Impact : Studies on analogs (e.g., paroxetine impurities) show that stereochemistry affects receptor binding affinity and metabolic stability .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Comparative Analysis :
- Substituent Effects : Compare bioactivity of halogenated analogs (e.g., 4-iodo vs. 4-bromo derivatives) to identify critical functional groups. For example, iodine enhances serotonin receptor modulation .
- In Silico Modeling : Use molecular docking to predict binding interactions with targets like monoamine transporters .
- Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
Q. How can researchers mitigate stability issues during storage and handling?
- Storage Conditions :
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hygroscopic clumping .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor decomposition via HPLC .
Methodological Challenges and Solutions
Q. What are the best practices for scaling up synthesis without compromising yield?
- Process Optimization :
- Solvent Selection : Replace DMF with THF to reduce toxicity and improve scalability .
- Continuous Flow Reactors : Enhance mixing and heat transfer for intermediates like chloromethylpiperidine .
- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor critical parameters .
Q. How to resolve discrepancies in impurity profiles across batches?
- Root-Cause Analysis :
- Byproduct Identification : Use LC-HRMS to detect trace impurities (e.g., hydrolyzed phenols or oxidized piperidine rings) .
- Process Adjustments : Optimize reaction stoichiometry and quenching steps to minimize side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
